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Abstract
Omega-conotoxin GVIA (ω-CgTx GVIA) is a 27-amino acid polypeptide neurotoxin isolated

from the venom of the marine cone snail, Conus geographus.[1][2] As a highly potent and

selective blocker of N-type (CaV2.2) voltage-gated calcium channels, it has become an

invaluable tool in neuroscience research for exploring the dynamics of presynaptic terminals

and neurotransmitter release.[1][2][3] This document provides a comprehensive technical

overview of ω-CgTx GVIA, detailing its amino acid sequence, mechanism of action, key

quantitative data, and the experimental protocols used for its characterization.

Molecular Structure and Amino Acid Sequence
ω-CgTx GVIA is a structurally complex peptide characterized by a high degree of post-

translational modification and a specific cysteine knot motif.[4][5] The primary structure consists

of 27 amino acid residues, including three hydroxyproline (Hyp) residues.[1] The peptide is C-

terminally amidated, a common feature in conotoxins that enhances stability and activity.

The defining structural feature is its three disulfide bonds, which create a highly constrained

and stable conformation known as a "knottin" fold.[6] The cysteine framework is established

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1627275?utm_src=pdf-interest
https://www.benchchem.com/product/b1627275?utm_src=pdf-body
https://www.sigmaaldrich.cn/deepweb/assets/sigmaaldrich/product/documents/417/467/c9915dat.pdf
https://pubmed.ncbi.nlm.nih.gov/2438698/
https://www.sigmaaldrich.cn/deepweb/assets/sigmaaldrich/product/documents/417/467/c9915dat.pdf
https://pubmed.ncbi.nlm.nih.gov/2438698/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3705365/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3663408/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5666421/
https://www.sigmaaldrich.cn/deepweb/assets/sigmaaldrich/product/documents/417/467/c9915dat.pdf
https://www.uniprot.org/uniprotkb/P01522/entry
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1627275?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


between the following residues: Cys1-Cys16, Cys8-Cys19, and Cys15-Cys26. This rigid

structure is crucial for its high-affinity binding to the N-type calcium channel.

Amino Acid Sequence: Cys-Lys-Ser-Hyp-Gly-Ser-Ser-Cys-Ser-Hyp-Thr-Ser-Tyr-Asn-Cys-Cys-

Arg-Ser-Cys-Asn-Hyp-Tyr-Thr-Lys-Arg-Cys-Tyr-NH₂

Modifications:

Hyp: Hydroxyproline at positions 4, 10, and 21.[1]

NH₂: C-terminal amidation.

Disulfide Bridges: 1-16, 8-19, 15-26.

Quantitative Pharmacological Data
The potency of ω-CgTx GVIA is defined by its strong binding affinity and inhibitory

concentration for N-type calcium channels. These parameters are critical for its application in

experimental and therapeutic contexts.

Parameter Value Target Preparation Reference

IC₅₀ 0.15 nM
N-type Calcium

Channels
Not Specified

IC₅₀ 3.7 - 38 pM

N-type Calcium

Channels

(CaV2.2)

Displacement of

[¹²⁵I]GVIA
[6]

Kᵢ 5.28 pM
N-type Calcium

Channels

Rat Cortical

Membranes
[1]

Mechanism of Action and Signaling Pathway
ω-CgTx GVIA exerts its biological effect by acting as a highly selective antagonist of N-type

(CaV2.2) voltage-gated calcium channels, which are densely concentrated at presynaptic

nerve terminals.[2][3][7]
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The mechanism is a direct physical occlusion of the channel pore.[5][7] Upon membrane

depolarization, these channels would normally open, allowing an influx of Ca²⁺ ions into the

presynaptic terminal. This calcium influx is the critical trigger for the fusion of synaptic vesicles

with the presynaptic membrane and the subsequent release of neurotransmitters (e.g.,

acetylcholine, norepinephrine) into the synaptic cleft.[5]

By binding to an external site on the α1 subunit of the channel, ω-CgTx GVIA physically blocks

the pore, preventing Ca²⁺ entry.[3][7] This inhibition of calcium influx effectively decouples the

arrival of an action potential from neurotransmitter release, thereby silencing synaptic

transmission.[5] The blockade is persistent and, in many systems, considered nearly

irreversible.[2]
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Caption: Mechanism of ω-CgTx GVIA action at the presynaptic terminal.

Experimental Protocols
The discovery, sequencing, and functional characterization of ω-CgTx GVIA involve a range of

sophisticated biochemical and electrophysiological techniques.

Toxin Purification and Purity Assessment
Methodology: The initial isolation of ω-CgTx GVIA from Conus geographus venom is

performed using liquid chromatography. The purity of the isolated or synthetically produced
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peptide is then quantitatively assessed using High-Performance Liquid Chromatography

(HPLC).

Procedure:

Crude venom is fractionated using size-exclusion or ion-exchange chromatography.

Fractions showing bioactivity (e.g., inhibition of neurotransmitter release in a model

system) are further purified using reverse-phase HPLC (RP-HPLC).

The final product's purity is confirmed by analytical RP-HPLC, where a single, sharp peak

indicates a homogenous sample. Commercial preparations are often certified to ≥95% or

≥97% purity.

Amino Acid Sequencing and Precursor Determination
Methodology: The primary amino acid sequence was historically determined by Edman

degradation. Modern approaches utilize molecular biology techniques to clone and sequence

the cDNA encoding the toxin precursor.

Procedure (cDNA Cloning):

A cDNA library is constructed from the venom duct tissue of Conus geographus.[8]

Gene-specific primers are used to amplify the precursor sequence via the Polymerase

Chain Reaction (PCR).

The amplified DNA is sequenced, revealing a prepropeptide structure that includes a

signal sequence, an intervening region, and the mature toxin sequence.[8]

This method also confirms post-translational modifications, such as the C-terminal glycine

that is processed into an amide.[8]

Functional Characterization: Electrophysiology
Methodology: The patch-clamp technique is the gold standard for studying the effects of ion

channel blockers like ω-CgTx GVIA on neuronal cells.[2]
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Procedure (Whole-Cell Recording):

A glass micropipette forms a high-resistance seal with the membrane of a neuron (e.g., a

dorsal root ganglion neuron).[2]

The cell membrane within the pipette is ruptured to gain electrical access to the cell's

interior ("whole-cell" configuration).

The membrane potential is clamped at a set voltage, and depolarizing voltage steps are

applied to elicit Ca²⁺ currents.

After recording baseline currents, ω-CgTx GVIA is applied to the extracellular solution.

The reduction or complete blockade of the N-type current component is measured to

determine the toxin's inhibitory effect and kinetics.[2]

Structure-Activity Relationship (SAR) Studies
Methodology: Alanine-scanning mutagenesis and the synthesis of peptide analogues are

used to identify key residues responsible for the toxin's binding and activity.

Procedure:

Analogues of ω-CgTx GVIA are chemically synthesized, with specific amino acids

replaced by alanine or other non-native residues.[9]

The three-dimensional structure of these analogues is often confirmed using Nuclear

Magnetic Resonance (NMR) spectroscopy to ensure the substitution did not disrupt the

overall fold.[9]

The functional potency of each analogue is tested using binding assays or functional

assays (e.g., monitoring neurotransmission in isolated tissues like rat vas deferens).[9]

Such studies have unequivocally identified Tyr13 and Lys2 as critical residues for high-

affinity binding to the N-type channel.[4][7][9]
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Caption: Experimental workflow for ω-CgTx GVIA characterization.

Conclusion
ω-Conotoxin GVIA remains a cornerstone tool for neurobiological research. Its high specificity

and potency for N-type calcium channels allow for the precise dissection of presynaptic

mechanisms. The detailed understanding of its sequence, structure, and function, derived from

the experimental protocols outlined herein, continues to inform the study of neurotransmission

and provides a structural basis for the development of novel therapeutics targeting voltage-

gated calcium channels for conditions such as chronic pain.[3][4]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.sigmaaldrich.cn/deepweb/assets/sigmaaldrich/product/documents/417/467/c9915dat.pdf
https://pubmed.ncbi.nlm.nih.gov/2438698/
https://pubmed.ncbi.nlm.nih.gov/2438698/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3705365/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3705365/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3663408/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3663408/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5666421/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5666421/
https://www.uniprot.org/uniprotkb/P01522/entry
https://www.researchgate.net/figure/Structure-and-amino-acid-sequence-of-o-conotoxin-GVIA-indicating-the-disulphide-bridges_fig1_13677768
https://pubmed.ncbi.nlm.nih.gov/1440648/
https://pubmed.ncbi.nlm.nih.gov/1440648/
https://pubmed.ncbi.nlm.nih.gov/10336629/
https://pubmed.ncbi.nlm.nih.gov/10336629/
https://www.benchchem.com/product/b1627275#amino-acid-sequence-of-omega-conotoxin-gvia
https://www.benchchem.com/product/b1627275#amino-acid-sequence-of-omega-conotoxin-gvia
https://www.benchchem.com/product/b1627275#amino-acid-sequence-of-omega-conotoxin-gvia
https://www.benchchem.com/product/b1627275#amino-acid-sequence-of-omega-conotoxin-gvia
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1627275?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1627275?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1627275?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

